molecular formula C26H24N4O4 B2419510 5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941950-37-4

5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2419510
CAS RN: 941950-37-4
M. Wt: 456.502
InChI Key: KUYZNTZAGIHJCC-UHFFFAOYSA-N
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Description

5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C26H24N4O4 and its molecular weight is 456.502. The purity is usually 95%.
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Scientific Research Applications

Tautomerism and Structural Analysis

  • The structures of NH-pyrazoles, including variants similar to the specified compound, have been analyzed using X-ray crystallography. These studies revealed complex patterns of hydrogen bonds and tautomerism in both solution and solid states (Cornago et al., 2009).

Synthesis and Molecular Structure

  • Synthesis techniques have been developed for related compounds, focusing on molecular geometries and electrostatic potential maps. These methods involve crystal structures, Density Functional Theory (DFT), and NMR studies, providing insights into the molecular architecture of such compounds (Şahin et al., 2011).

Biological Evaluation for Anti-Diabetic Activity

  • Novel pyrazole-based heterocycles, structurally similar to the specified compound, have been synthesized and evaluated for anti-diabetic activity. This research contributes to understanding the potential therapeutic applications of these compounds (Vaddiraju et al., 2022).

Antimicrobial Activities

  • Research has been conducted on the antimicrobial activities of triazole and pyrazole derivatives, highlighting the strategic role of these compounds in medicine. The structural combination of heterocycles like pyrazoles in a single molecule increases interaction with biological targets, suggesting potential applications in antimicrobial therapies (Bektaş et al., 2007).

Pesticide Lead Compounds

  • Pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives have been synthesized as potential antagonists for the A2A adenosine receptor or as potent pesticide lead compounds. These studies provide a basis for the development of new compounds with specific biological targets (Xiao et al., 2008).

Properties and Biological Potential

  • Research on pyrazole and 1,2,4-triazole derivatives shows their importance in modern medicine and pharmacy due to chemical modification possibilities and pharmacological potential. Studies on these derivatives' properties and biological potential underscore their relevance in drug discovery (Fedotov et al., 2022).

properties

IUPAC Name

5-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4/c1-4-33-24-8-6-5-7-20(24)25-27-22(17(2)34-25)16-29-13-14-30-23(26(29)31)15-21(28-30)18-9-11-19(32-3)12-10-18/h5-15H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYZNTZAGIHJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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